

Gastrofensin AN 5 Free Base: A Technical Overview of its Antiulcer Activity

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Compound of Interest

Compound Name: Gastrofensin AN 5 free base

Cat. No.: B15554318

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Introduction

Gastrofensin AN 5 free base, identified in scientific literature as AN5, is a 4-phenyl-tetrahydroisoquinoline derivative with potent antiulcer properties.^[1] This technical guide provides a comprehensive overview of the available biological data, experimental methodologies, and hypothesized mechanisms of action for this compound. The information is intended to support further research and development efforts in the field of gastrointestinal pharmacology.

Biological Activity

Gastrofensin AN 5 has demonstrated significant protective effects against gastric ulcer formation in various preclinical models. Its antiulcer activity has been shown to be substantially higher than that of established H2 receptor antagonists like cimetidine and ranitidine.^[1]

Quantitative Data on Antiulcer Efficacy

The antiulcer effects of Gastrofensin AN 5 have been quantified in several rat models of gastric ulceration. The data from these studies are summarized below.

Experiment al Model	Species	Route of Administrat ion	Effective Dose Range	Maximum Inhibition	Reference
Water- Immersion Stress- Induced Ulcer	Rat	Oral	0.100 - 1.0 mg/kg	86.15% at 1.0 mg/kg	[1]
Indomethacin -Induced Ulcer	Rat	Oral	Not specified	Effective	[1]
Reserpine- Induced Ulcer	Rat	Oral	Not specified	Effective	[1]
Pylorus Ligation- Induced Ulcer	Rat	Oral	Not specified	Effective	[1]

A related 4-phenyl-tetrahydroisoquinoline derivative, AN12 (4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride), has also been studied, providing further insight into the potential potency of this class of compounds.

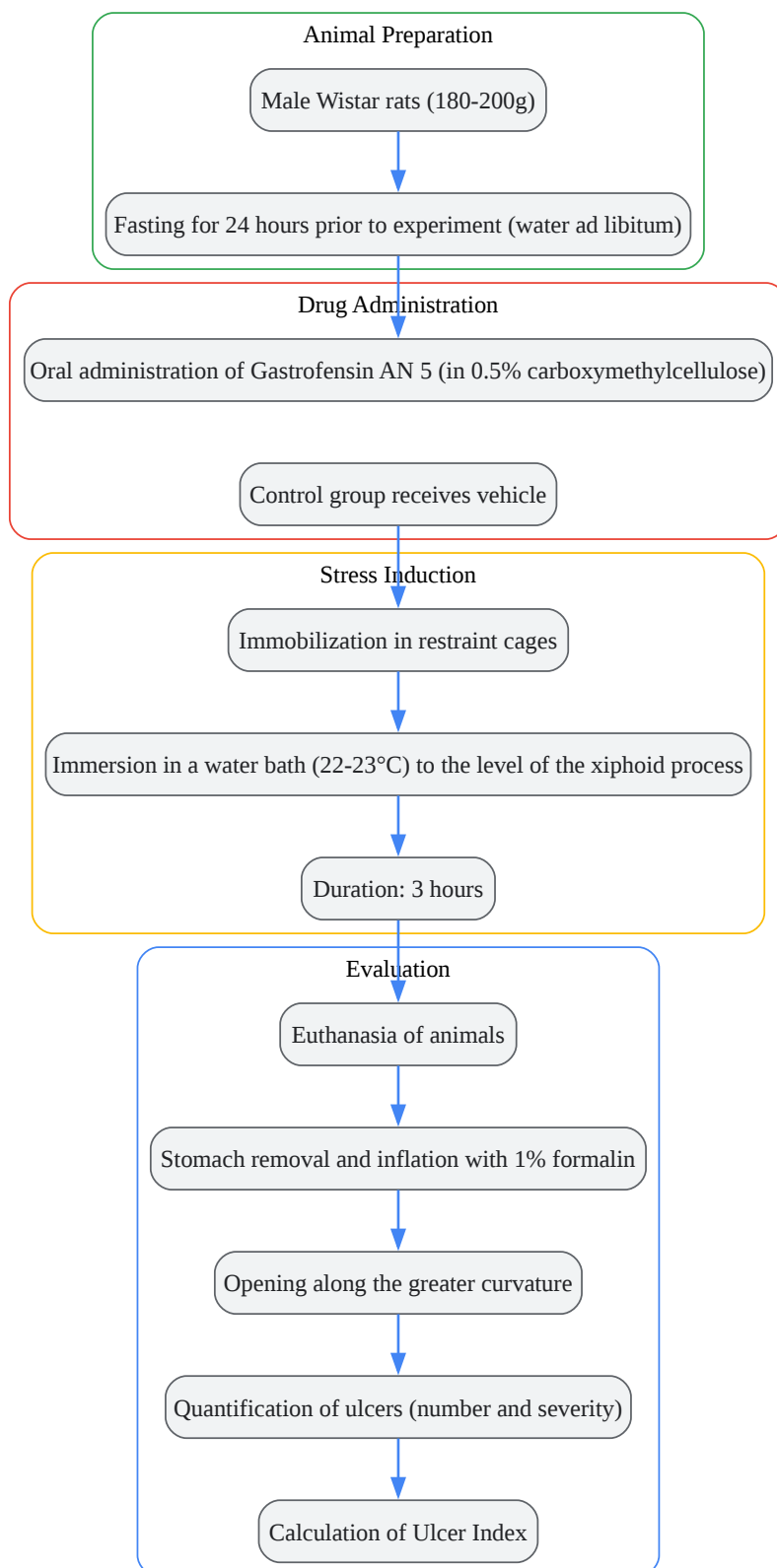
Experimental Model	Compound	ED50 (mg/kg, p.o.)	Reference
Stress-Induced Ulcer	AN12	0.40	
Indomethacin-Induced Ulcer	AN12	0.68	

Experimental Protocols

Detailed experimental protocols for the induction of gastric ulcers in rats, as cited in the literature for AN5, are outlined below. These methodologies are crucial for the replication and validation of the reported biological activities.

Water-Immersion Stress-Induced Ulcer Model

This model simulates the physiological stress that can lead to gastric ulceration.

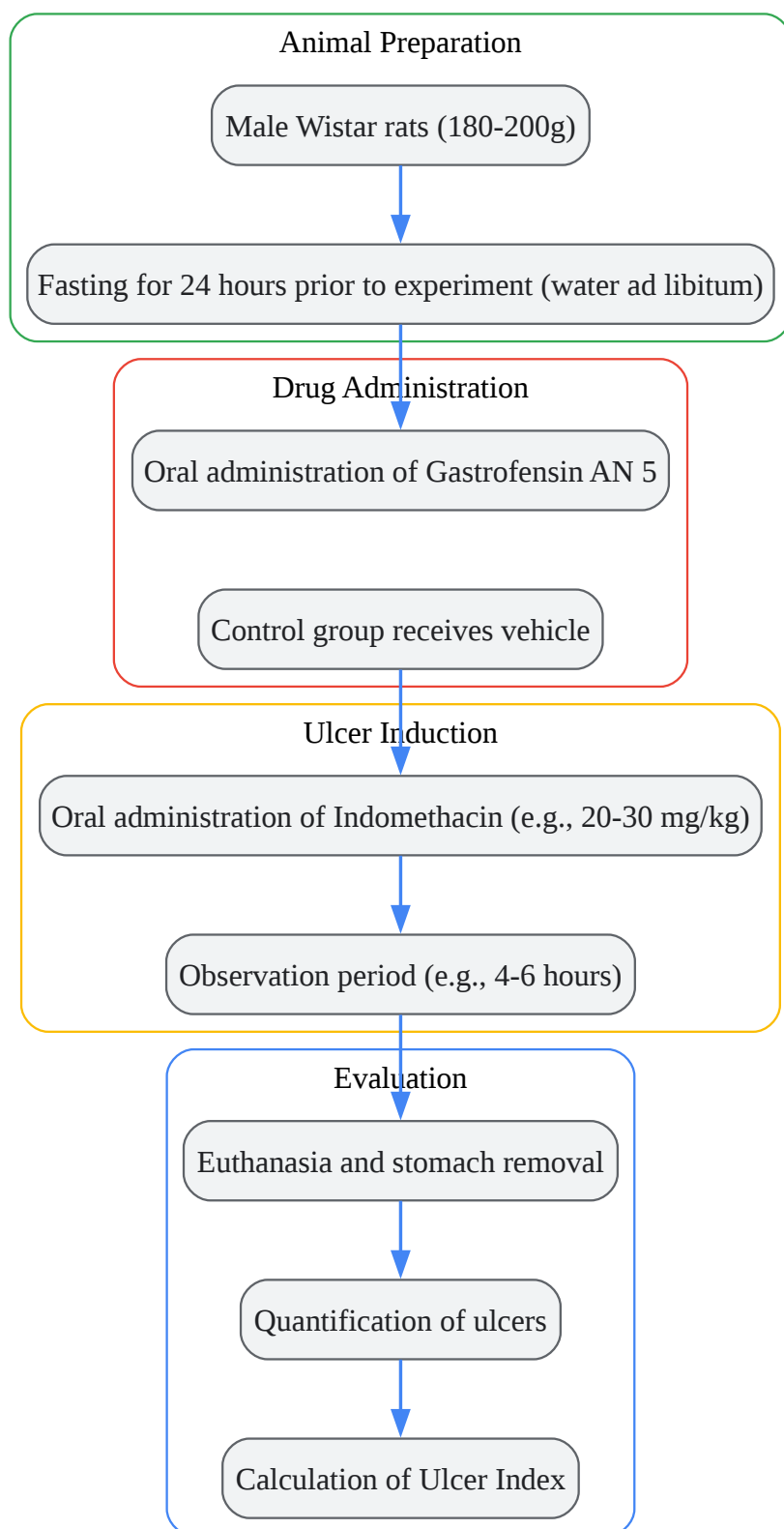


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Workflow for the Water-Immersion Stress-Induced Ulcer Model.

Indomethacin-Induced Ulcer Model

This model assesses the protective effect of a compound against ulcers caused by nonsteroidal anti-inflammatory drugs (NSAIDs).

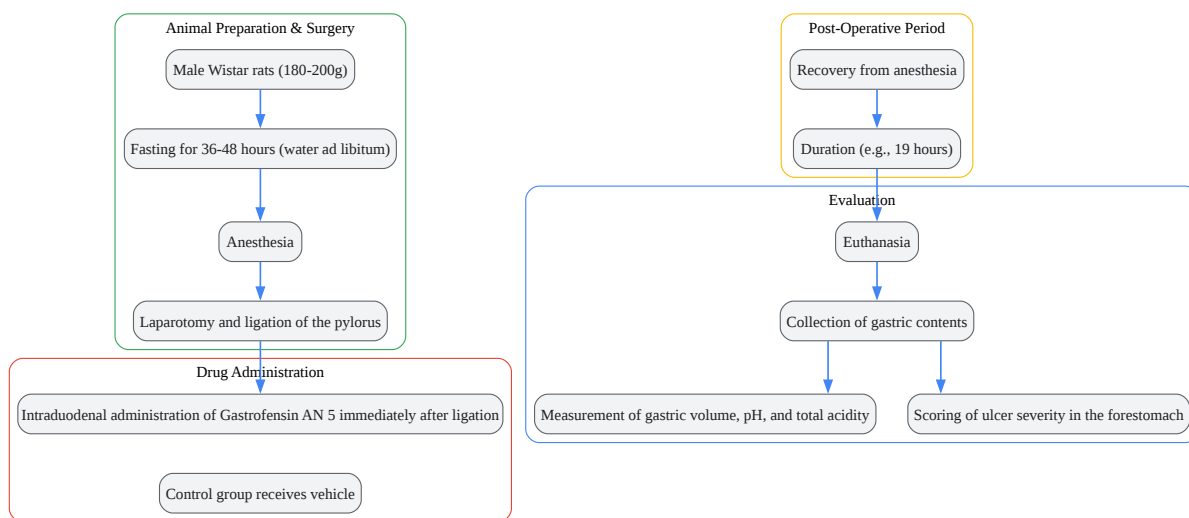


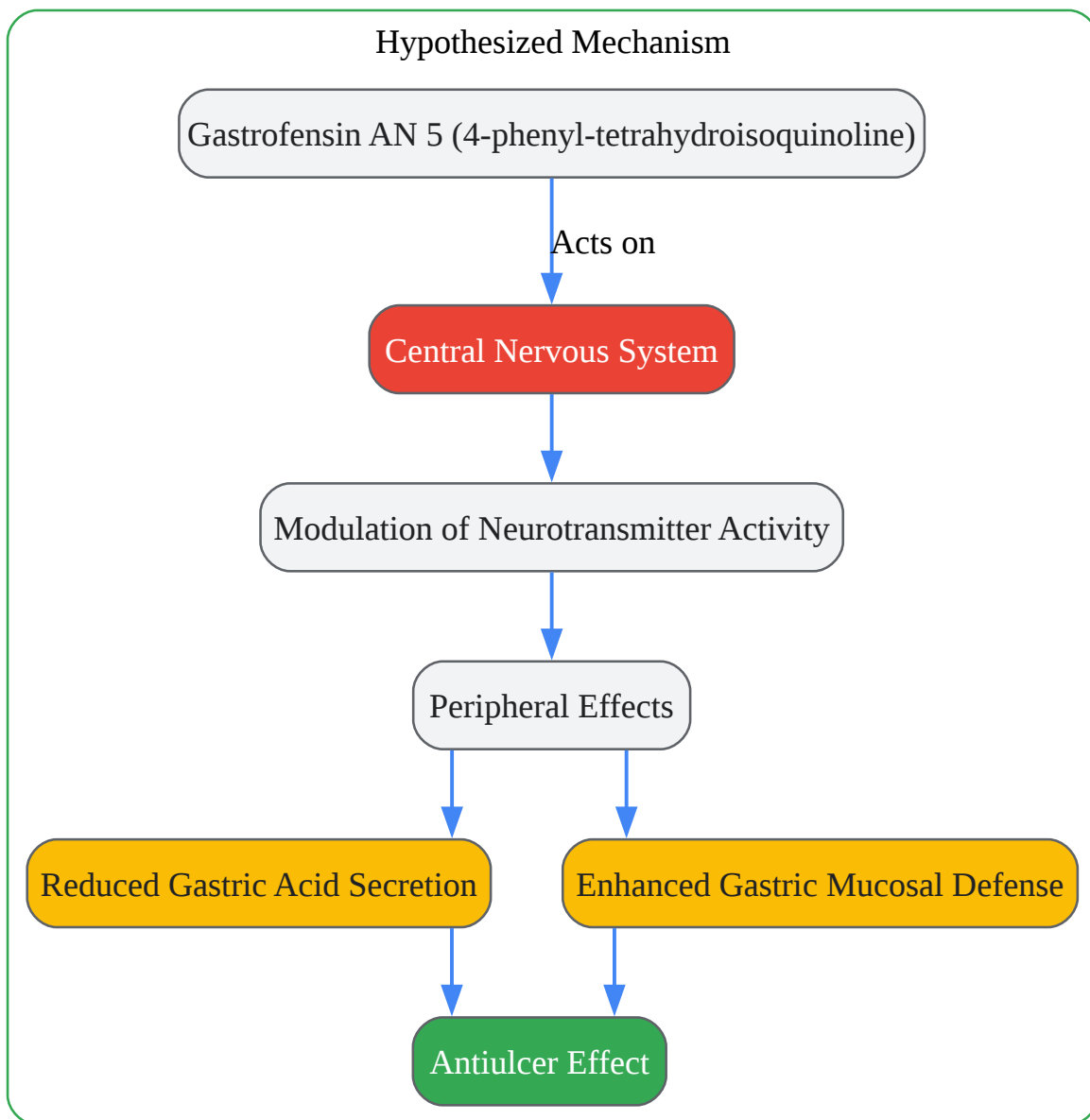
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Workflow for the Indomethacin-Induced Ulcer Model.

Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)

This model evaluates the effect of a compound on gastric acid secretion and ulcer formation resulting from the accumulation of gastric acid.





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References

- 1. A new class of antiulcer drugs. I. Antiulcer effect of AN5, a 4-phenyl-tetrahydroisoquinoline derivative, on different experimental models of ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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